molecular formula C17H17FN2O3S B2983201 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide CAS No. 941929-59-5

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide

Cat. No.: B2983201
CAS No.: 941929-59-5
M. Wt: 348.39
InChI Key: CGNZMKLWMTZPDV-UHFFFAOYSA-N
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Description

“N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide” is a chemical compound with the CAS No. 941929-59-5. It is a type of sulfonamide , which is a group of compounds containing a functional group derived from sulphuric acid.

Scientific Research Applications

Structural and Interaction Studies

Research has delved into the structural aspects of amide-containing isoquinoline derivatives, providing insights into their interactions and properties. For instance, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and similar compounds have revealed their ability to form gels and crystalline structures upon treatment with various acids, depending on the planarity of the anion involved. These compounds have also been shown to form host–guest complexes with enhanced fluorescence emission, highlighting their potential in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Cytotoxic Activity

Sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). Some derivatives have shown promising results, with significant potency against these cell lines, suggesting a potential therapeutic application in cancer treatment (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).

Antimalarial and Antiviral Properties

The antimalarial and potential antiviral properties of N-(phenylsulfonyl)acetamide derivatives have been explored through computational calculations and molecular docking studies. These derivatives have shown promising antimalarial activity and favorable ADMET properties, suggesting their utility in developing new therapeutic agents for infectious diseases (Fahim & Ismael, 2021).

Fluorescence and Sensing Applications

The development of chemosensors based on amide derivatives of quinoline has been a focus of research, with applications in detecting metal ions like Zn2+ in living cells and aqueous solutions. These sensors exhibit remarkable fluorescence enhancement in the presence of specific ions, offering a sensitive and selective method for monitoring metal concentrations in various environments (Park et al., 2015).

Immune Response Modulation

Compounds such as N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide have been studied for their ability to modulate the immune response, particularly in tumor contexts. These compounds can enhance the reactivity of lymphoid cells and macrophages against tumor cells, offering a potential strategy for improving the efficacy of cancer immunotherapy (Wang et al., 2004).

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12(21)19-15-6-9-17-13(11-15)3-2-10-20(17)24(22,23)16-7-4-14(18)5-8-16/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNZMKLWMTZPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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